molecular formula C9H5F2NO2S2 B13188094 2-Fluoro-6-(thiophen-2-yl)pyridine-3-sulfonyl fluoride

2-Fluoro-6-(thiophen-2-yl)pyridine-3-sulfonyl fluoride

Cat. No.: B13188094
M. Wt: 261.3 g/mol
InChI Key: DQTXKPMSSHRALW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-6-(thiophen-2-yl)pyridine-3-sulfonyl fluoride is a fluorinated pyridine derivative This compound is of interest due to its unique chemical properties, which include the presence of both fluorine and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(thiophen-2-yl)pyridine-3-sulfonyl fluoride typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2,6-difluoropyridine with thiophene-2-sulfonyl chloride under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(thiophen-2-yl)pyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Thiophene-substituted pyridines.

    Oxidation: Sulfoxides and sulfones.

    Coupling reactions: Biaryl compounds with extended conjugation.

Scientific Research Applications

2-Fluoro-6-(thiophen-2-yl)pyridine-3-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(thiophen-2-yl)pyridine-3-sulfonyl fluoride involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, while the sulfur atom can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-6-(thiophen-2-yl)pyridine-3-sulfonyl fluoride is unique due to the combination of fluorine, thiophene, and sulfonyl fluoride groups. This combination imparts specific electronic and steric properties, making it a versatile compound for various applications in chemistry and biology .

Properties

Molecular Formula

C9H5F2NO2S2

Molecular Weight

261.3 g/mol

IUPAC Name

2-fluoro-6-thiophen-2-ylpyridine-3-sulfonyl fluoride

InChI

InChI=1S/C9H5F2NO2S2/c10-9-8(16(11,13)14)4-3-6(12-9)7-2-1-5-15-7/h1-5H

InChI Key

DQTXKPMSSHRALW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC(=C(C=C2)S(=O)(=O)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.